7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including a benzylpiperidine moiety, a methyl group, a phenyl group, and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including neurodegenerative disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to these targets with high affinity, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 5-R-aminoazolo[1,5-a]pyrimidin-7-ones
Uniqueness
7-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its benzylpiperidine moiety, in particular, is a key feature that differentiates it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C28H32N4 |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
7-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H32N4/c1-3-10-25-20-26(31-17-15-23(16-18-31)19-22-11-6-4-7-12-22)32-28(29-25)27(21(2)30-32)24-13-8-5-9-14-24/h4-9,11-14,20,23H,3,10,15-19H2,1-2H3 |
InChI Key |
RUJQJFFTNZOTEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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